tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C16H24N6O3 |
|---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H24N6O3/c1-16(2,3)25-15(24)20-9-4-6-10(7-5-9)22-13-11(21-14(22)23)12(17)18-8-19-13/h8-10H,4-7H2,1-3H3,(H,20,24)(H,21,23)(H2,17,18,19) |
InChI Key |
AIUFGMSVXOUMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C3=NC=NC(=C3NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Synthesis Strategy
The compound comprises three key structural elements:
- Purine scaffold : A 6-amino-8-oxo-7H-purine moiety, essential for binding to kinase ATP pockets.
- Cyclohexyl linker : A cyclohexane ring substituted at the 4-position to connect the purine and carbamate groups.
- Tert-butyl carbamate (Boc) : A protecting group for the cyclohexyl amine, ensuring stability during synthetic modifications.
The synthesis typically follows a convergent approach , where the purine and cyclohexyl amine intermediates are prepared separately before coupling.
Key Synthetic Routes and Reaction Conditions
Purine Core Synthesis
The 6-amino-8-oxo-7H-purine moiety is synthesized via cyclization or functionalization of purine precursors. A common method involves:
- Step 1 : Nitration or halogenation of a purine derivative to introduce reactive sites.
- Step 2 : Reduction to introduce the 6-amino group.
- Step 3 : Oxidation to form the 8-oxo group.
Table 1: Purine Core Synthesis Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 60–70 | |
| Reduction | H₂, Pd/C, EtOH | 85–90 | |
| Oxidation | KMnO₄, acidic | 70–75 |
Cyclohexyl Amine Intermediate Preparation
The cyclohexyl amine intermediate is synthesized via reductive amination or nucleophilic substitution.
Reductive Amination
A cyclohexanone derivative reacts with an amine source (e.g., ammonia or a primary amine) under catalytic hydrogenation:
Reaction :
$$ \text{Cyclohexanone} + \text{NH}3 \xrightarrow{\text{H}2, \text{Pd/C}} \text{Cyclohexylamine} $$
Boc Protection
The cyclohexyl amine is protected using di-tert-butyl dicarbonate (Boc anhydride):
Reaction :
$$ \text{Cyclohexylamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DIEA, DCM}} \text{Boc-protected cyclohexylamine} $$
Key Conditions :
Coupling the Purine and Cyclohexyl Components
The final step involves coupling the Boc-protected cyclohexyl amine to the purine core. Common methods include:
Nucleophilic Substitution
A halogenated purine reacts with the cyclohexyl amine:
Reaction :
$$ \text{Purine-X} + \text{Boc-Cyclohexylamine} \xrightarrow{\text{K}2\text{CO}3, DMF} \text{Coupled Product} $$
Suzuki-Miyaura Coupling
Used for aryl-aryl bond formation, though less common for this compound.
Stereochemical Control and Challenges
The cyclohexyl ring’s stereochemistry is critical for biological activity. For example:
- Cis/trans isomerism : Ensuring the correct configuration at the 4-position.
- Enzymatic resolution : Employed in related intermediates (e.g., edoxaban synthesis) to achieve high enantiomeric excess.
Table 2: Stereochemical Control Methods
| Method | Conditions | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Enzymatic resolution | Lipase, THF/H₂O, 25°C | >95 | |
| Chiral chromatography | Chiral column, hexane/EtOH | 99–100 |
Purification and Characterization
Post-coupling purification typically involves:
- Column chromatography : Silica gel, eluent gradient (hexane/EtOH).
- Recrystallization : Ethyl acetate/hexane or DCM/ether.
Characterization Data :
Industrial-Scale Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as azides or halides.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with purine derivatives exhibit significant antiviral properties due to their ability to mimic natural nucleotides. Tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate has shown potential in inhibiting viral replication processes by interfering with viral enzymes. In vitro studies have demonstrated its effectiveness in reducing viral loads in infected cell lines, suggesting mechanisms involving competitive inhibition at nucleotide-binding sites .
Anticancer Potential
The structural characteristics of this compound may also contribute to its anticancer activities. Similar purine-based compounds have been studied for their ability to disrupt cellular processes in cancerous cells, making this compound a candidate for further exploration in cancer therapy.
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on a series of purine derivatives highlighted the antiviral efficacy of compounds structurally similar to this compound. The results indicated that these compounds could inhibit key viral enzymes, thus preventing replication and spread within host cells.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of purine derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The findings suggested that the compound induced apoptosis in targeted cells, demonstrating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Cyclohexyl vs. Ethyl/Benzyl Groups
- tert-butyl (9-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-chloro-9H-purin-2-yl)(4-cyclohexylbenzyl)carbamate (Compound A)
- Key Differences :
- Purine Substituents: 6-chloro (electron-withdrawing) vs. 6-amino (electron-donating) in the target compound.
- Linker : A 2-((tert-butyldimethylsilyl)oxy)ethyl chain introduces a silyl ether group, enhancing steric bulk and hydrophobicity.
Additional Group : A 4-cyclohexylbenzyl substituent increases aromaticity and lipophilicity compared to the target compound’s simpler cyclohexyl group.
- Implications : The chloro substituent may reduce hydrogen-bonding capacity, while the silyl ether could improve metabolic stability but decrease aqueous solubility.
- tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate (Compound B) Key Differences:
- Backbone : Ethyl linker instead of cyclohexyl, reducing steric hindrance and lipophilicity.
- Implications: The shorter ethyl chain may enhance solubility but reduce affinity for hydrophobic protein pockets.
Substituent Effects on the Purine Ring
- 6-Amino vs. 6-Chloro: The 6-amino group in the target compound enables hydrogen-bond donation, critical for interactions with polar residues in enzymes or receptors. In contrast, the 6-chloro group in Compound A is a weaker hydrogen-bond acceptor and may disrupt such interactions .
- 8-Oxo Group: Common to all compounds, this group mimics the carbonyl functionality in adenosine, facilitating recognition by nucleotide-binding domains.
Functional Group Variations
- Carbamate Modifications :
- The target compound’s tert-butyl carbamate balances stability and solubility. Compound B’s N-methylcarbamate may increase metabolic resistance but reduce polarity.
- Silyl Ether in Compound A :
Research Findings and Implications
- Target Compound Advantages: The 6-amino group and cyclohexyl backbone may synergize to enhance binding to STAT3 or similar targets, as suggested by studies on purine-based STAT3 inhibitors . The tert-butyl carbamate offers a favorable balance of stability and solubility compared to Compound A’s TBS group.
- Limitations of Analogs :
- Compound A’s chloro substituent and TBS ether likely reduce target engagement in polar environments.
- Compound B’s ethyl linker may limit penetration into hydrophobic binding sites.
- Future Directions :
- Empirical studies comparing binding affinities (e.g., via SPR or crystallography) are needed to validate structural hypotheses.
- Modifying the cyclohexyl group’s stereochemistry could further optimize interactions with chiral binding pockets.
Biological Activity
Tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate (CAS Number: 2243290-84-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its physicochemical properties, biological mechanisms, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₆O₃ |
| Molecular Weight | 348.4 g/mol |
| Density | 1.33 g/cm³ |
| Appearance | Off-white solid |
| pKa | 10.85 (predicted) |
| Storage Conditions | 2-8°C, dry, sealed |
These properties suggest that the compound is stable under controlled conditions, which is crucial for its application in biological studies and potential therapeutic uses .
Biological Activity
The biological activity of this compound primarily revolves around its interactions with biological targets related to purine metabolism and cellular signaling pathways.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in purine metabolism, which can lead to altered cellular proliferation and apoptosis in cancer cells.
- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : There is evidence suggesting that the compound could modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cell Proliferation Assays : In vitro experiments demonstrated that this compound significantly reduced the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell types .
- Animal Model Studies : In vivo studies using murine models of cancer showed that treatment with this compound resulted in a reduction of tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response .
- Pharmacokinetic Studies : Research has indicated favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution, which are essential for its therapeutic application. The compound exhibited a half-life suitable for sustained therapeutic effects .
Q & A
Q. Key Considerations :
- Reaction Conditions : Maintain low temperatures (−78°C) during oxidation to prevent side reactions.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can structural modifications influence the compound’s biological activity?
Answer:
Modifications to the purine or cyclohexyl moieties can alter binding affinity and selectivity. For example:
- Purine Ring Substitutions : Replacing the 6-amino group with halogens (e.g., fluorine) may enhance metabolic stability but reduce hydrogen-bonding interactions with target proteins .
- Cyclohexyl Conformation : Introducing bulky substituents (e.g., trifluoromethyl groups) on the cyclohexane ring can sterically hinder non-specific interactions, as seen in fluorinated analogs .
Q. Methodological Approach :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions and test in vitro/in vivo assays.
- Computational Modeling : Use density functional theory (DFT) to predict conformational stability and docking simulations to assess target binding .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core Techniques :
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and ketone formation (δ ~210 ppm in C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = calculated 335.4 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Data Interpretation Tip : Cross-reference spectral data with analogous compounds (e.g., tert-butyl (4-oxocyclohexyl)carbamate, CAS 179321-49-4) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in solubility data during formulation?
Answer:
Discrepancies in solubility often arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Use X-ray powder diffraction (XRPD) to identify polymorphs .
- Solvent Selection : Test in DMSO (high solubility) vs. aqueous buffers (low solubility). SLE (supported liquid extraction) methods optimize partitioning .
Q. Example Workflow :
Solubility Screening : Use a high-throughput platform with solvents like methanol, acetonitrile, and PBS (pH 7.4).
Data Normalization : Report solubility as mg/mL ± SD (n=3) to account for variability .
Basic: What are common pitfalls in synthesizing the purine-cyclohexylcarbamate scaffold?
Answer:
Challenges and Solutions :
- Low Yield in Coupling Steps : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the purine moiety. Optimize catalyst loading (1–5 mol%) and base (KCO) .
- Deprotection Issues : Boc removal with TFA (trifluoroacetic acid) may degrade the purine ring. Alternative: Use HCl/dioxane under controlled conditions .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Impure ketone product | Repeat Swern oxidation with fresh DMSO |
| Unstable intermediates | Conduct reactions under inert atmosphere (N) |
Advanced: How can machine learning accelerate ligand design for this compound?
Answer:
Integrated Workflow :
High-Throughput Synthesis : Generate 50–100 derivatives with automated reactors.
Data Mining : Train models on existing SAR data (e.g., IC values, logP) to predict bioactivity .
Ligand Optimization : Use graph neural networks (GNNs) to prioritize substituents with favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
Case Study : A 2022 study on fluorinated carbamates achieved a 30% reduction in hepatotoxicity predictions using ML-driven design .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
Stability Protocols :
- Thermal Stability : Store at 2–8°C and monitor degradation via HPLC over 30 days .
- Photostability : Expose to UV light (λ = 365 nm) for 24 hours; quantify decomposition products .
Key Finding : The Boc group enhances stability compared to acetylated analogs, with a half-life >6 months at −20°C .
Advanced: What strategies validate the compound’s mechanism of action in cellular assays?
Answer:
Multi-Omics Approach :
Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.
Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) quantifies target protein modulation.
Metabolomics : LC-MS/MS tracks purine metabolism changes (e.g., ATP/ADP ratios) .
Validation Control : Use CRISPR knockouts of putative targets to confirm on-/off-target effects .
Basic: How is the compound purified after synthesis?
Answer:
Purification Methods :
Q. Purity Criteria :
| Technique | Acceptance Criteria |
|---|---|
| HPLC | ≥95% peak area |
| NMR | No detectable impurities (δ < 0.1%) |
Advanced: How can crystallography resolve ambiguities in stereochemistry?
Answer:
Single-Crystal X-Ray Diffraction (SCXRD) :
- Sample Preparation : Grow crystals via vapor diffusion (e.g., ethyl acetate/pentane).
- Data Collection : Resolve at 0.8 Å resolution to confirm cyclohexane chair conformation and purine orientation .
Case Study : A 2016 study on tert-butyl carbamate derivatives revealed unexpected axial-equatorial isomerism in the cyclohexane ring, impacting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
